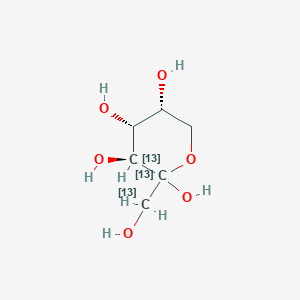
D-Fructose-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose-13C3: is a stable isotope-labeled compound of D-Fructose, where three carbon atoms are replaced with the isotope carbon-13The isotope-labeled version, this compound, is primarily used in scientific research as a tracer for metabolic studies and other biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-13C3 involves the incorporation of carbon-13 into the D-Fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of D-Fructose. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves the use of carbon-13 labeled glucose, which is then enzymatically converted to this compound. The production process is designed to achieve high purity and yield of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-Fructose-13C3 undergoes various chemical reactions similar to its unlabeled counterpart, D-Fructose. These reactions include:
Oxidation: this compound can be oxidized to form D-Glucose-13C3 and other oxidation products.
Reduction: It can be reduced to form sugar alcohols such as D-Sorbitol-13C3.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are commonly used for substitution reactions
Major Products: The major products formed from these reactions include D-Glucose-13C3, D-Sorbitol-13C3, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: D-Fructose-13C3 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It helps in tracking the incorporation and transformation of fructose in various biochemical processes .
Biology: In biological research, this compound is used to study the interactions between gut microbiota and host metabolism. It helps in identifying the metabolic pathways and the role of fructose in different biological systems .
Medicine: this compound is used in medical research to study the effects of fructose on metabolic disorders such as diabetes and obesity. It helps in understanding the metabolic fate of fructose and its impact on human health .
Industry: In the food and beverage industry, this compound is used as a reference standard for quality control and analytical testing. It helps in ensuring the accuracy and consistency of fructose content in various products .
Mécanisme D'action
D-Fructose-13C3 exerts its effects by participating in the same metabolic pathways as unlabeled D-Fructose. It is metabolized by enzymes such as fructokinase and aldolase, leading to the formation of intermediates like fructose-1-phosphate and glyceraldehyde-3-phosphate. These intermediates enter various metabolic pathways, including glycolysis and gluconeogenesis .
Molecular Targets and Pathways:
Fructokinase: Catalyzes the phosphorylation of this compound to fructose-1-phosphate.
Aldolase: Cleaves fructose-1-phosphate to form glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.
Glycolysis and Gluconeogenesis: The intermediates formed enter these pathways, contributing to energy production and glucose synthesis
Comparaison Avec Des Composés Similaires
D-Glucose-13C3: Another isotope-labeled monosaccharide used in metabolic studies.
D-Sorbitol-13C3: A sugar alcohol derived from the reduction of D-Fructose-13C3.
D-Mannose-13C3: An isotope-labeled hexose similar to this compound
Uniqueness: this compound is unique due to its specific labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. Its natural occurrence in plants and its role in various metabolic pathways make it a valuable tool in research .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
183.13 g/mol |
Nom IUPAC |
(3S,4R,5R)-2-(hydroxy(113C)methyl)(2,3-13C2)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i2+1,5+1,6+1 |
Clé InChI |
LKDRXBCSQODPBY-HEBPFTOOSA-N |
SMILES isomérique |
C1[C@H]([C@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
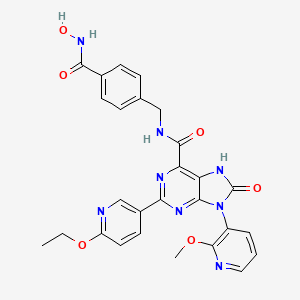
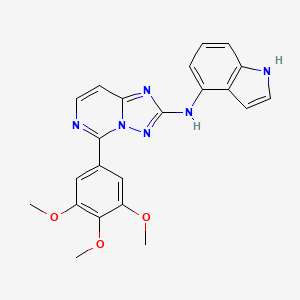


![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
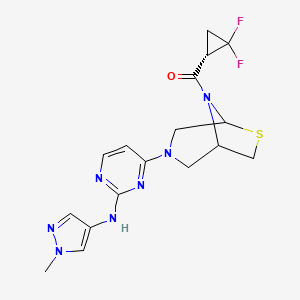
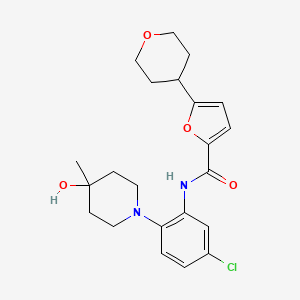

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
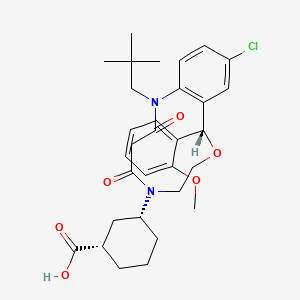
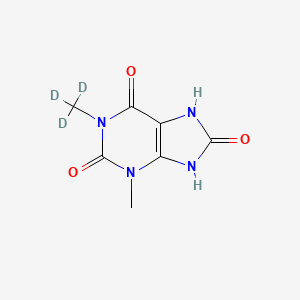
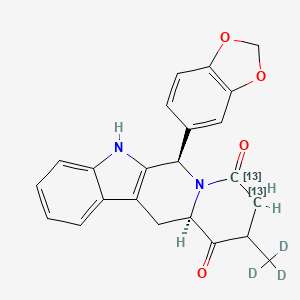
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
